Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical and materials science industries.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 3,5-dimethylbenzoic acid with ethyl chloroformate to form the ethyl ester.
Subsequently, the boronic acid pinacol ester can be introduced using a boronic acid derivative and a suitable catalyst under mild conditions.
Industrial Production Methods:
Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity.
Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding alcohol.
Common Reagents and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4)
Aryl halides (e.g., bromobenzene)
Solvents (e.g., toluene, water)
Base (e.g., sodium carbonate)
Major Products Formed:
Biaryl compounds
Carboxylic acids
Alcohols
Chemistry:
Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Facilitates the construction of biologically active compounds.
Biology:
Employed in the development of bioconjugation techniques for labeling biomolecules.
Utilized in the study of enzyme inhibitors and receptor ligands.
Medicine:
Involved in the synthesis of drug candidates for various therapeutic areas.
Used in the design of prodrugs and drug delivery systems.
Industry:
Applied in the production of advanced materials, such as polymers and electronic devices.
Utilized in the development of new catalysts and reaction methodologies.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which facilitates the transfer of the aryl group to the halide substrate. This process is crucial for the formation of carbon-carbon bonds in organic synthesis.
Molecular Targets and Pathways:
The palladium catalyst forms a complex with the boronic acid derivative, which then undergoes oxidative addition with the aryl halide.
The resulting intermediate undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness:
Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in cross-coupling reactions.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-8-20-15(19)13-9-11(2)14(12(3)10-13)18-21-16(4,5)17(6,7)22-18/h9-10H,8H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQTRYHXLFLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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